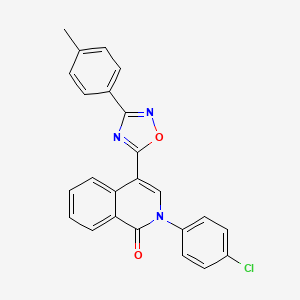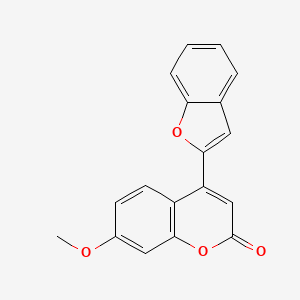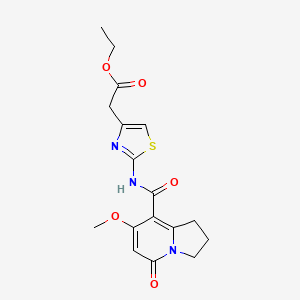
2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the isoquinolinone ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a chlorophenyl group might increase its lipophilicity, affecting its solubility and distribution in the body.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds incorporating 1-chloroisoquinoline structures, similar to the core of the requested compound, have been synthesized using palladium-catalyzed amination, demonstrating the feasibility of creating diverse derivatives with potential biological activities (Prabakaran, Manivel, & Khan, 2010).
- Novel quinazolinone derivatives, sharing structural motifs with the compound , have been developed and evaluated for anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds (Farag et al., 2012).
Antimicrobial Activity
- A series of quinoline-oxadiazole–based azetidinone derivatives were synthesized and exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting a potential application in combating microbial infections (Dodiya, Shihory, & Desai, 2012).
- Quinazoline derivatives, structurally related to the compound of interest, demonstrated antibacterial and antifungal activities, reinforcing the potential of such molecules in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Thermo-Physical Properties
- The thermo-physical properties of oxadiazole derivatives, akin to the compound of interest, were characterized in solvents like chloroform and N,N-dimethylformamide, providing insights into their physicochemical behaviors which could be crucial for their application in material science or pharmaceutical formulations (Godhani et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)21-14-28(18-12-10-17(25)11-13-18)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXETOGONNRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)


![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)